![molecular formula C17H18BrNO2 B5794866 N-(2-bromophenyl)-2-(mesityloxy)acetamide](/img/structure/B5794866.png)
N-(2-bromophenyl)-2-(mesityloxy)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(mesityloxy)acetamide, also known as BMA-12, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMA-12 is a member of the amide class of compounds and has been found to have interesting pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(mesityloxy)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-bromophenyl)-2-(mesityloxy)acetamide has also been reported to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(mesityloxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-bromophenyl)-2-(mesityloxy)acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromophenyl)-2-(mesityloxy)acetamide is that it is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, N-(2-bromophenyl)-2-(mesityloxy)acetamide has been shown to be effective in animal models of inflammation and cancer. However, one limitation of N-(2-bromophenyl)-2-(mesityloxy)acetamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Future Directions
There are several potential future directions for research on N-(2-bromophenyl)-2-(mesityloxy)acetamide. One area of research could focus on further elucidating the mechanism of action of N-(2-bromophenyl)-2-(mesityloxy)acetamide, which may help to optimize its use in therapeutic applications. Additionally, research could focus on developing analogs of N-(2-bromophenyl)-2-(mesityloxy)acetamide that have improved pharmacological properties. Finally, research could focus on exploring the potential of N-(2-bromophenyl)-2-(mesityloxy)acetamide as a treatment for other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-(mesityloxy)acetamide involves the reaction of 2-bromobenzoyl chloride with mesityl oxide in the presence of a base such as triethylamine. The resulting product is then reacted with N,N-dimethylacetamide to yield N-(2-bromophenyl)-2-(mesityloxy)acetamide. This synthesis method has been reported in the literature and has been successfully replicated by researchers.
Scientific Research Applications
N-(2-bromophenyl)-2-(mesityloxy)acetamide has been found to have potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-(2-bromophenyl)-2-(mesityloxy)acetamide has been shown to have activity against cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJJLALSZTJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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